molecular formula C28H22N2O8S2 B031474 4,4'-Dibenzamido-2,2'-stilbenedisulfonic acid CAS No. 7342-14-5

4,4'-Dibenzamido-2,2'-stilbenedisulfonic acid

Cat. No. B031474
CAS RN: 7342-14-5
M. Wt: 578.6 g/mol
InChI Key: MMKSXLMHJHPRDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4,4'-Dibenzamido-2,2'-stilbenedisulfonic acid and related compounds involves complex chemical reactions. For example, the toxicology and carcinogenesis studies of a closely related compound, 4,4'-Diamino-2,2'-Stilbenedisulfonic Acid, reveal its use in the synthesis of dyes and optical brighteners or fluorescent whitening agents (National Toxicology Program technical report series, 1992). Additionally, the preparation and characterization of related stilbene disulfonates such as 4-acetamido-4'-isothiocyanostilbene-2,2'-disulfonic acid (SITS) involve their synthesis in various isomeric forms, highlighting the chemical versatility and structural complexity of these compounds (Jakobsen & Horobin, 1989).

Molecular Structure Analysis

The molecular structure of stilbenedisulfonic acid derivatives is crucial for their function and applications. The resonance energy transfer studies used to characterize the binding site of the anion-exchange system in human erythrocyte membranes provide insights into the molecular interactions and structure-function relationships of these compounds (Rao et al., 1979).

Chemical Reactions and Properties

Stilbenedisulfonic acids engage in a variety of chemical reactions, influenced by their structure and substituents. For example, the interaction of 4,4'-diisothiocyano-2,2'-stilbenedisulfonic acid (DIDS) with band 3 protein from human red blood cell membranes forms amino acid conjugates, highlighting the reactivity of these compounds with biological molecules (Ramjeesingh et al., 1981).

Physical Properties Analysis

The physical properties of stilbenedisulfonic acids, such as solubility, melting points, and crystal structure, are influenced by their molecular structure. The synthesis and characterization of related compounds offer insights into the modularity and design strategies for achieving specific physical properties (Tothadi & Desiraju, 2012).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, of 4,4'-Dibenzamido-2,2'-stilbenedisulfonic acid and its derivatives, are crucial for their applications. Studies on the kinetics of binding to band 3 and the effects on cellular processes provide valuable information on the chemical behavior of these compounds (Salhany et al., 1994).

Scientific Research Applications

  • Synthesis of Dyes and Optical Brighteners : One derivative, 4,4'-Diamino-2,2'-Stilbenedisulfonic acid, disodium salt, is utilized in the synthesis of dyes and optical brighteners or fluorescent whitening agents (National Toxicology Program technical report series, 1992)(National Toxicology Program, 1992).

  • Inhibition of Ion Uptake in Plants : 4,4'-Dibenzamido-2,2'-stilbenedisulfonic acid inhibits the uptake of chloride and sulfate ions in corn root protoplasts without affecting phosphate and potassium uptake (Lin, 1981)(Lin, 1981).

  • Cardiac Research : Stilbenedisulfonic acid derivatives increase cAMP-activated chloride current in cardiac ventricular myocytes, suggesting their ineffectiveness as antagonists in this context (Harvey, 1993)(Harvey, 1993).

  • Investigations into Band 3 Anion Exchange : Stilbenedisulfonates are allosteric inhibitors of band 3 anion exchange in erythrocyte membranes. Their covalent binding causes allosteric effects on neighboring subunits in a band 3 dimer (Salhany, 1996)(Salhany Jm, 1996).

  • Proton Exchange Membrane Potential : Synthesized fluorinated sulfonated polytriazoles, which include stilbenedisulfonic acid derivatives, show potential as proton exchange membranes due to their high stability (Singh et al., 2014)(Singh et al., 2014).

  • Neuroprotection : One study reported that 4,4'-diisothiocyano-2,2'-stilbenedisulfonic acid protects cultured cerebellar granule neurons from death, blocking the death program upstream of caspases (Himi et al., 2002)(Himi, Ishizaki, & Murota, 2002).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral . It is recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling the compound .

properties

IUPAC Name

5-benzamido-2-[(E)-2-(4-benzamido-2-sulfophenyl)ethenyl]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2O8S2/c31-27(21-7-3-1-4-8-21)29-23-15-13-19(25(17-23)39(33,34)35)11-12-20-14-16-24(18-26(20)40(36,37)38)30-28(32)22-9-5-2-6-10-22/h1-18H,(H,29,31)(H,30,32)(H,33,34,35)(H,36,37,38)/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKSXLMHJHPRDX-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dibenzamido-2,2'-stilbenedisulfonic acid

CAS RN

7342-14-5
Record name 4,4'-Dibenzamido-2,2'-stilbenedisulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007342145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4,4'-Dibenzamido-2,2'-stilbenedisulfonic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4,4'-Dibenzamido-2,2'-stilbenedisulfonic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4,4'-Dibenzamido-2,2'-stilbenedisulfonic acid
Reactant of Route 4
Reactant of Route 4
4,4'-Dibenzamido-2,2'-stilbenedisulfonic acid
Reactant of Route 5
Reactant of Route 5
4,4'-Dibenzamido-2,2'-stilbenedisulfonic acid
Reactant of Route 6
Reactant of Route 6
4,4'-Dibenzamido-2,2'-stilbenedisulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.